Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)(1-oxoisooctadecyl)amino)ethyl) ester, monoammonium monosodium salt
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Overview
Description
Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)(1-oxoisooctadecyl)amino)ethyl) ester, monoammonium monosodium salt is a complex organic compound with a variety of applications in different fields. This compound is known for its unique chemical structure, which includes a sulfonic acid group, a butanedioic acid backbone, and a long-chain fatty acid derivative. It is commonly used in industrial and research settings due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)(1-oxoisooctadecyl)amino)ethyl) ester, monoammonium monosodium salt typically involves multiple steps. The process begins with the preparation of butanedioic acid, which is then sulfonated to introduce the sulfonic acid group. The next step involves the esterification of the sulfonated butanedioic acid with a hydroxyethyl derivative. Finally, the compound is reacted with a long-chain fatty acid derivative to form the desired product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)(1-oxoisooctadecyl)amino)ethyl) ester, monoammonium monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various sulfonic acid and sulfonate derivatives, as well as different ester and amide derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis and as a surfactant in various chemical processes. Its unique structure allows it to interact with different chemical species, making it valuable in catalysis and material science .
Biology
In biological research, Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)(1-oxoisooctadecyl)amino)ethyl) ester, monoammonium monosodium salt is used as a model compound to study the interactions between sulfonic acids and biological molecules. It is also used in the development of drug delivery systems due to its ability to form stable complexes with various drugs .
Medicine
In medicine, this compound is explored for its potential use in drug formulations and as an active ingredient in certain therapeutic agents. Its surfactant properties make it useful in enhancing the solubility and bioavailability of poorly soluble drugs .
Industry
In industrial applications, this compound is used as a surfactant in detergents, emulsifiers, and dispersants. Its ability to reduce surface tension makes it valuable in various formulations, including cleaning products and personal care items .
Mechanism of Action
The mechanism of action of Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)(1-oxoisooctadecyl)amino)ethyl) ester, monoammonium monosodium salt involves its interaction with molecular targets through its sulfonic acid and ester groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as solubility and stability. The compound can also interact with biological membranes, enhancing the delivery of drugs and other active ingredients .
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)amino)ethyl) ester, N-coco acyl derivatives, disodium salts
- Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)amino)ethyl) ester, N-C18-unsaturated acyl derivatives, disodium salts
Uniqueness
What sets Butanedioic acid, sulfo-, 4-(2-((2-hydroxyethyl)(1-oxoisooctadecyl)amino)ethyl) ester, monoammonium monosodium salt apart from similar compounds is its specific combination of functional groups and long-chain fatty acid derivative. This unique structure imparts distinct chemical and physical properties, making it particularly useful in applications requiring high stability and specific interactions with target molecules .
Properties
CAS No. |
72121-72-3 |
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Molecular Formula |
C26H51N2NaO9S |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
azanium;sodium;4-[2-[2-hydroxyethyl(16-methylheptadecanoyl)amino]ethoxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C26H49NO9S.H3N.Na/c1-22(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-24(29)27(17-19-28)18-20-36-25(30)21-23(26(31)32)37(33,34)35;;/h22-23,28H,3-21H2,1-2H3,(H,31,32)(H,33,34,35);1H3;/q;;+1/p-1 |
InChI Key |
LDLMSYJXZVCIJJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[NH4+].[Na+] |
Origin of Product |
United States |
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